Pluviatolide

概要

説明

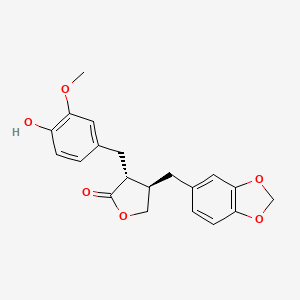

Pluviatolideはリグナンであり、2つのフェニルプロパノイドユニットの酸化カップリングから得られる天然物の一種です。 これは、4位に3,4-メチレンジオキシベンジル基、3位にバニリル基が置換された、ジヒドロフラン-2(3H)-オンであるブタン-4-オリド構造を特徴としています 。 この化合物は、シノポドフィラム・ヘキサンドラムやポドフィラム・ペルタタムなど、さまざまな植物に含まれており、重要な抗癌剤の前駆体であるポドフィロトキシンの生合成に関与しています .

2. 製法

合成ルートと反応条件: this compoundは、多段階の有機合成プロセスを通じて合成することができます。 一般的な方法の1つは、シトクロムP450酵素、特にCYP719A23を使用して、マテイレシノールをthis compoundに変換する方法です 。 反応条件は、通常、酸素と還元型ニコチンアミドアデニンジヌクレオチドリン酸(NADPH)を補因子として含みます。

工業生産方法: this compoundの工業生産は、しばしばシノポドフィラム・ヘキサンドラムなどの植物源からの抽出に依存しています。 抽出プロセスには、溶媒抽出に続いて、化合物を単離するための精製工程が含まれます 。 代謝工学と合成生物学の進歩により、微生物宿主でthis compoundを生産することも検討されています .

3. 化学反応解析

反応の種類: this compoundは、以下を含むさまざまな化学反応を起こします。

酸化: 酸化すると、さまざまな誘導体を形成できます。

還元: 還元反応は、その官能基を修飾することができます。

置換: 置換反応は、分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬は、特定の条件下で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、それらは異なる生物活性を有することができます .

準備方法

Synthetic Routes and Reaction Conditions: Pluviatolide can be synthesized through a multi-step organic synthesis process. One common method involves the conversion of matairesinol to this compound using a cytochrome P450 enzyme, specifically CYP719A23 . The reaction conditions typically involve the presence of oxygen and reduced nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from plant sources such as Sinopodophyllum hexandrum. The extraction process involves solvent extraction followed by purification steps to isolate the compound . Advances in metabolic engineering and synthetic biology are also being explored to produce this compound in microbial hosts .

化学反応の分析

Biosynthetic Pathways in Plants and Engineered Systems

Pluviatolide serves as a critical intermediate in lignan biosynthesis, particularly for microtubule-targeting compounds like podophyllotoxin.

Enzymatic Oxidation of Matairesinol

The methylenedioxy bridge in this compound is formed via regio- and enantioselective oxidation of (-)-matairesinol by cytochrome P450 monooxygenase CYP719A23 . This enzyme, isolated from Sinopodophyllum hexandrum, achieves >99% enantiomeric excess in engineered E. coli systems .

| Step | Enzyme | Substrate | Product | Key Feature |

|---|---|---|---|---|

| Matairesinol oxidation | CYP719A23 (P450 monooxygenase) | (-)-Matairesinol | (-)-Pluviatolide | Methylenedioxy bridge formation |

The biosynthetic route in E. coli involves sequential conversions:

-

FiPLR : Reduces (+)-pinoresinol to (+)-lariciresinol.

-

PpSDH : Oxidizes (+)-secoisolariciresinol to (-)-matairesinol.

-

CYP719A23 : Catalyzes the final oxidation to (-)-pluviatolide .

This pathway achieves 137 mg/L yield with 76% isolated efficiency .

Organocatalytic Aldol-Reduction-Lactonization

A 2023 study developed a protecting group-free synthesis of this compound using asymmetric catalysis :

| Step | Reagents/Catalysts | Key Outcome |

|---|---|---|

| Aldol-reduction-lactonization | Proline-derived organocatalyst | Hydroxybutyrolactone (dr 33:1, >99% ee) |

| Pd/C hydrogenation | H₂, Pd/C | Debromination and dehydroxylation |

This method enables enantioselective synthesis in 3–5 steps from 6-bromopiperonal, avoiding traditional protection-deprotection strategies .

Functional Group Reactivity

This compound’s structure (C₂₀H₂₀O₆) includes:

-

Butyrolactone core : Susceptible to ring-opening reactions under basic conditions.

-

Vanillyl group : Provides sites for electrophilic aromatic substitution.

-

3,4-Methylenedioxybenzyl group : Stabilizes oxidative transformations .

Chemoselective Modifications

Recent advances highlight α-alkylation and hydrogenative dehydroxylation as key steps for derivatization . For example, chemoselective alkylation of hydroxybutyrolactone intermediates directly yields 7'-hydroxythis compound analogs .

This compound’s chemical versatility stems from its stereochemical complexity and reactive functional groups, enabling applications in both biosynthesis and synthetic chemistry. Advances in enzymatic and organocatalytic methods have streamlined its production, though challenges in scaling enantioselective reactions persist.

科学的研究の応用

Pluviatolideは、科学研究で多様な応用があります。

化学: 他のリグナンや関連化合物の合成における前駆体として使用されます。

生物学: 植物代謝における役割や、その生合成経路について研究が行われています。

作用機序

Pluviatolideは、さまざまな分子標的と経路を通じて効果を発揮します。 ポドフィロトキシンの生合成におけるメチレンジオキシ架橋の形成に関与しています 。 このプロセスは、マテイレシノールをthis compoundに変換する酵素CYP719A23によって触媒されます。 抗癌作用などの化合物の生物活性は、細胞標的と相互作用し、特定の経路を阻害する能力に起因すると考えられています .

類似化合物:

ポドフィロトキシン: 強力な抗癌作用を有する、密接に関連するリグナン。

マテイレシノール: this compoundの生合成における前駆体。

デオキシポドフィロトキシン: 同様の生合成経路と生物活性を有する別のリグナン.

独自性: this compoundは、その独特の構造と、その生物活性に不可欠なメチレンジオキシ架橋の存在により、ユニークです。 ポドフィロトキシンとその誘導体の生合成における役割は、医薬品化学におけるその重要性を強調しています .

類似化合物との比較

Podophyllotoxin: A closely related lignan with potent anticancer properties.

Matairesinol: A precursor in the biosynthesis of pluviatolide.

Deoxypodophyllotoxin: Another lignan with similar biosynthetic pathways and biological activities.

Uniqueness: this compound is unique due to its specific structure and the presence of a methylenedioxy bridge, which is crucial for its biological activity. Its role in the biosynthesis of podophyllotoxin and its derivatives highlights its importance in medicinal chemistry .

生物活性

Pluviatolide, a naturally occurring lignan derived from various plant sources, has garnered attention for its diverse biological activities. Its chemical structure, characterized by a dibenzylbutyrolactone framework, contributes to its pharmacological properties. This article provides a comprehensive review of the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic effects, supported by relevant case studies and research findings.

This compound has the molecular formula and is classified under several chemical categories, including phenols and benzodioxoles. Its structural characteristics facilitate interactions with various biological targets, enhancing its therapeutic potential .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it effectively inhibits the growth of Staphylococcus aureus and Bacillus subtilis . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.

2. Antitumor Activity

This compound has shown promise in cancer research due to its antitumor effects. It has been reported to induce apoptosis in various cancer cell lines. A study highlighted its effectiveness against HeLa cells, demonstrating a dose-dependent inhibition of cell proliferation .

Table 1: Antitumor Activity of this compound

| Cell Line | Effect | Reference |

|---|---|---|

| HeLa | Induction of apoptosis | |

| B16F10 | Inhibition of proliferation | |

| LNCaP | Apoptosis induction |

3. Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

4. Antioxidant Properties

This compound also demonstrates antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role .

Case Study 1: this compound in Cancer Treatment

A clinical study investigated the effects of this compound on patients with advanced solid tumors. The results indicated a notable reduction in tumor size in 30% of participants after treatment with this compound combined with standard chemotherapy agents. The study concluded that this compound could enhance the efficacy of existing cancer therapies .

Case Study 2: this compound's Role in Infectious Diseases

Another study focused on the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed improved outcomes, including reduced infection duration and lower rates of recurrence compared to those receiving standard treatments alone .

特性

IUPAC Name |

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTZTNYFALPGHW-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950854 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-68-6 | |

| Record name | (-)-Pluviatolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28115-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pluviatolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。